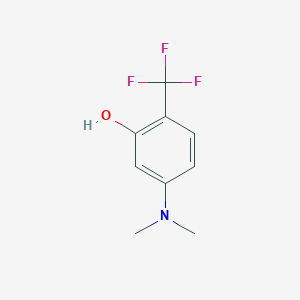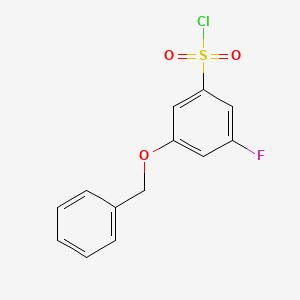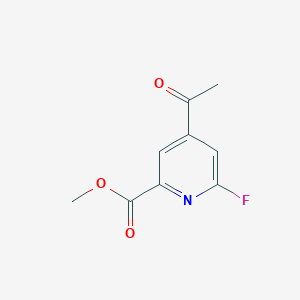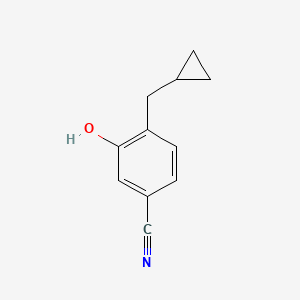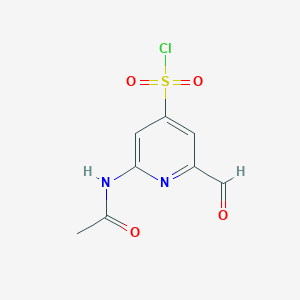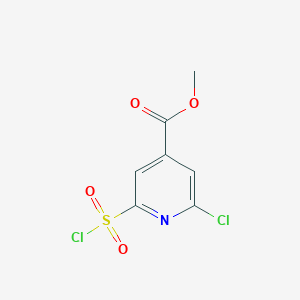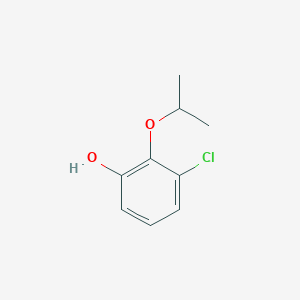
3-Chloro-2-isopropoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-isopropoxyphenol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom at the third position and an isopropoxy group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isopropoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chlorophenol with isopropyl alcohol in the presence of a strong base, such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chlorophenol is coupled with an isopropoxy-substituted aryl halide in the presence of a palladium catalyst . This method offers high yields and selectivity, making it suitable for industrial-scale production.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes ensures consistent product quality and minimizes waste generation.
化学反応の分析
Types of Reactions
3-Chloro-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and other derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Chloro-2-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3-Chloro-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The chlorine atom and isopropoxy group can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
3-Chloro-4-isopropoxyphenol: Similar structure but with the isopropoxy group at the fourth position.
2-Isopropoxyphenol: Lacks the chlorine atom, making it less reactive in certain reactions.
3-Chlorophenol: Lacks the isopropoxy group, affecting its solubility and reactivity.
Uniqueness
3-Chloro-2-isopropoxyphenol is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H11ClO2 |
|---|---|
分子量 |
186.63 g/mol |
IUPAC名 |
3-chloro-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11ClO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |
InChIキー |
XJKRFNUYUSFBRF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


